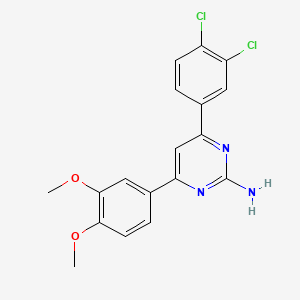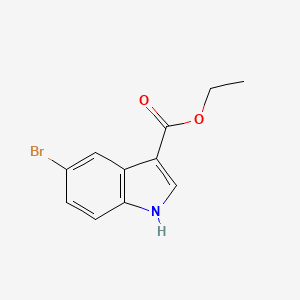
4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, commonly referred to as 4-DCP-DMP, is a synthetic compound that has been studied for its potential applications in scientific research. 4-DCP-DMP has been used in a variety of research applications, including its use as a substrate for enzyme assays, as a reagent in organic synthesis, and as a ligand in receptor-binding assays.
Wissenschaftliche Forschungsanwendungen
4-DCP-DMP has been used in a variety of scientific research applications, including its use as a substrate for enzyme assays, as a reagent in organic synthesis, and as a ligand in receptor-binding assays. 4-DCP-DMP has been used in enzyme assays to study the activity of enzymes such as catechol-O-methyltransferase, cytochrome P450, and monoamine oxidase. 4-DCP-DMP has also been used as a reagent in the synthesis of a variety of compounds, including the synthesis of 4-chloro-6-methoxyphenylpyrimidin-2-amine and 4-chloro-6-methoxyphenylpyrimidin-2-amine derivatives. Finally, 4-DCP-DMP has been used as a ligand in receptor-binding assays to study the binding of various compounds to their target receptors.
Wirkmechanismus
The mechanism of action of 4-DCP-DMP is not yet fully understood. However, it is believed that 4-DCP-DMP acts as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme that is involved in the metabolism of catecholamines, such as dopamine and norepinephrine. It is thought that 4-DCP-DMP binds to the active site of COMT and prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DCP-DMP are not yet fully understood. However, it is believed that 4-DCP-DMP may have a variety of effects on the body, including the inhibition of catechol-O-methyltransferase (COMT) and the inhibition of monoamine oxidase (MAO). In addition, 4-DCP-DMP has been shown to have anti-inflammatory and anti-oxidant properties, as well as to have the potential to modulate the activity of the serotonin transporter.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-DCP-DMP in lab experiments include its high purity and its ability to be synthesized in high yields. Additionally, 4-DCP-DMP has been shown to be a useful substrate for enzyme assays and a useful reagent in organic synthesis. However, there are some limitations to using 4-DCP-DMP in lab experiments, such as its potential to cause adverse effects in humans, its potential to bind to other compounds, and its potential to interfere with other biochemical processes.
Zukünftige Richtungen
Given the potential applications of 4-DCP-DMP in scientific research, there are a number of possible future directions for its use. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential use as a biomarker for disease. Additionally, further studies are needed to explore the potential for 4-DCP-DMP to bind to other compounds and to interfere with other biochemical processes. Finally, further studies are needed to explore the potential for 4-DCP-DMP to cause adverse effects in humans.
Synthesemethoden
4-DCP-DMP can be synthesized using a variety of methods, including the reductive amination of 4-chloro-6-methoxyphenylpyrimidin-2-amine with 3,4-dichlorophenyl-dimethylformamide. This method has been used to produce 4-DCP-DMP in high yields and with high purity. Other methods for the synthesis of 4-DCP-DMP include the reaction of 4-chloro-6-methoxyphenylpyrimidin-2-amine with 3,4-dichlorophenyl isocyanate, the reaction of 3,4-dichlorophenyl isocyanate with 4-chloro-6-methoxyphenylpyrimidin-2-amine, and the reaction of 4-chloro-6-methoxyphenylpyrimidin-2-amine with 3,4-dichlorobenzaldehyde.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-24-11-4-5-12(17(8-11)25-2)16-9-15(22-18(21)23-16)10-3-6-13(19)14(20)7-10/h3-9H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHPTRGBWYGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














